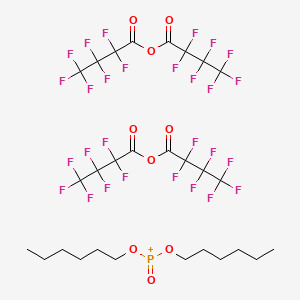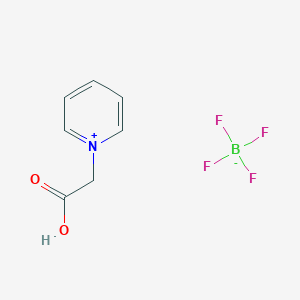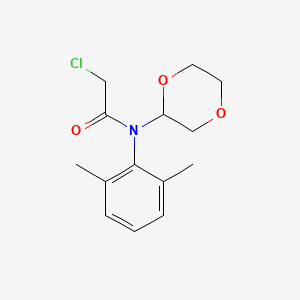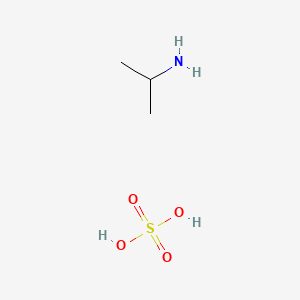
Butyltintris(laurylmercapto acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltintris(laurylmercapto acetate) is an organotin compound that has gained attention due to its unique chemical properties and potential applications in various fields. This compound consists of a tin atom bonded to three laurylmercapto acetate groups, making it a versatile molecule with interesting reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris(laurylmercapto acetate) typically involves the reaction of tributyltin chloride with laurylmercapto acetic acid. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
On an industrial scale, the production of Butyltintris(laurylmercapto acetate) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyltintris(laurylmercapto acetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The laurylmercapto acetate groups can be substituted with other ligands, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halides and other nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Butyltintris(laurylmercapto acetate) has found applications in several scientific research areas, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance material properties.
Mechanism of Action
The mechanism by which Butyltintris(laurylmercapto acetate) exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their permeability and stability. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound’s unique structure plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Dibutyltin dilaurate
Comparison
Butyltintris(laurylmercapto acetate) differs from similar compounds in its specific functional groups and reactivity. While tributyltin chloride and tributyltin oxide are well-known for their use as biocides and antifouling agents, Butyltintris(laurylmercapto acetate) offers additional versatility due to its laurylmercapto acetate groups. This makes it more suitable for applications in organic synthesis and material science.
Conclusion
Butyltintris(laurylmercapto acetate) is a compound with diverse applications and unique chemical properties. Its synthesis, reactivity, and potential uses in various fields make it an interesting subject for further research and development. As scientific understanding of its mechanism of action and interactions with biological systems grows, new applications and opportunities for this compound are likely to emerge.
Properties
CAS No. |
26292-98-8 |
|---|---|
Molecular Formula |
C46H90O6S3Sn |
Molecular Weight |
954.1 g/mol |
IUPAC Name |
dodecyl 2-[butyl-bis[(2-dodecoxy-2-oxoethyl)sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C14H28O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-4-2;/h3*17H,2-13H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
XGQTTWHUFMHJMA-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)


ammonium methyl sulfate](/img/structure/B13757663.png)



![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)

![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)

